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molecular formula C9H10O2 B8720281 2-(2,3-Epoxypropyl)phenol CAS No. 64276-05-7

2-(2,3-Epoxypropyl)phenol

Cat. No. B8720281
M. Wt: 150.17 g/mol
InChI Key: RUALOJPMDIKFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06670474B2

Procedure details

2-Allylphenol (10 g, 0.075 mol) was added to a solution of peracetic acid (30 g, 30% active) in dichloromethane (100 ml) that had been dried over anhydrous MgSO4. The reaction mixture was stirred at room temperature for 48 hrs. The dichloromethane solution was washed with water, dilute aqueous NaCO3, dilute aqueous NaSO3 and dried over anhydrous MgSO4. After evaporation of the solvent in vacuo, 2-(2,3-epoxypropyl)phenol was isolated as viscous liquid. MS m/z 150 (M+ calcd for C9H10O2150). H NMR (300 MHz, CDCL3) d 2.65-2.80(m, 2, CH2 epoxypropyl), 2.87-2.93 (m, 1, CH2 epoxypropyl), 3.10-3.21 (m, 1, CH2 epoxypropyl), 3.50-3.60 (m, 1, CH epoxypropyl), 6.80-7.25 (m, 4, aromatic). 2-(2,3-Epoxypropyl)phenol (0.9 g, 0.006 mol) was added to a solution of powdered sodium hydroxide (0.24 g, 0.006 mol) in dimethylacetamide(30 ml) and the solution heated at 80C for 1 hr. The reaction mixture was diluted with water and extracted with dichloromethane, dried over anhydrous MgSO4 and evaporated in vacuo to give a solid that on recrystallization from methanol gave product mp 150-152C. MS m/z 376 (M+ cacld for C22H20N2O4=376). H NMR (300 MHz, CDCl3) d 3.62 (dq, 2, CH2 epoxypropyl), 4.57 (dq, 2, CH2 epoxypropyl), 5.15-5.32 (m, 1, CH epoxypropyl), 6.78-6.93 (m, 2, aromatic), 7.11 (s, 1, heteroaromatic), 7.15-7.28(m, 2, aromatic).
Quantity
10 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH:2]=[CH2:3].C(OO)(=[O:13])C>ClCCl>[O:13]1[CH2:3][CH:2]1[CH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)O
Name
peracetic acid
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 48 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
had been dried over anhydrous MgSO4
WASH
Type
WASH
Details
The dichloromethane solution was washed with water, dilute aqueous NaCO3, dilute aqueous NaSO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O1C(CC2=C(C=CC=C2)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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